Quadricyclane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetracyclo[3.2.0.02,7.04,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-4-5(2)7-3(1)6(4)7/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZUEIPKRRSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C2C4C1C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182121 | |

| Record name | Quadricyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278-06-8 | |

| Record name | Tetracyclo[3.2.0.02,7.04,6]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quadricyclane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadricyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracyclo[2.2.1.02,6.03,5]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUADRICYCLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0K9BG24C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Strain Energy of Quadricyclane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the strain energy inherent in the quadricyclane molecule. It consolidates experimental and computational data, outlines the methodologies used for its determination, and visualizes the associated chemical transformations and workflows.

Introduction to Molecular Strain in this compound

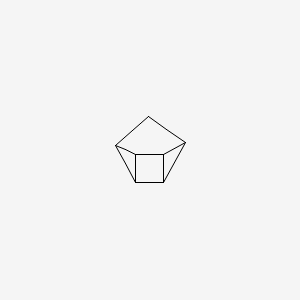

This compound (C₇H₈) is a highly strained, tetracyclic hydrocarbon that has garnered significant interest for its potential in high-energy-density fuel applications and molecular solar thermal (MOST) energy storage systems.[1][2][3] Its unique caged structure, composed of two three-membered rings, one four-membered ring, and two five-membered rings, forces its carbon-carbon bonds into highly acute angles, deviating significantly from the ideal sp³ tetrahedral angle of 109.5°.[2][4] This deviation from ideal geometry results in substantial angle strain (Baeyer strain) and torsional strain, collectively stored as potential energy within the molecule. This stored energy, known as strain energy, is the key to its high-energy content and can be released through the molecule's isomerization to its more stable isomer, norbornadiene.[2][5]

Quantitative Analysis of this compound's Strain Energy

The strain energy of this compound has been determined through both experimental thermochemical measurements and high-level computational calculations. The values reported in the literature vary based on the methodology employed. A significant portion of this energy is released during the exothermic conversion of this compound back to norbornadiene, a value often cited as the enthalpy of isomerization.

Data Summary

The table below summarizes the key quantitative data related to the energetics of this compound.

| Parameter | Reported Value(s) | Units | Method of Determination | Reference |

| Total Strain Energy | ~400 | kJ/mol | Calculation | [4] |

| 78.7 | kcal/mol | Not Specified | [1][5] | |

| 94.2 | kcal/mol | Computational (Group Equivalents) | [6] | |

| 95-96 | kcal/mol | Experimental Basis | [6] | |

| Enthalpy of Isomerization (QC → NBD) | -89 | kJ/mol | Not Specified | [5] |

| up to -96 | kJ/mol | Not Specified | [4] | |

| -21.2 ± 0.2 | kcal/mol | Direct Calorimetry (in Toluene) | [7] | |

| ~ -23 | kcal/mol | DFT Calculation (Energy Difference) | [2] |

Note: 1 kcal = 4.184 kJ. Discrepancies in values can be attributed to different experimental conditions (gas phase vs. solution) and varying levels of theory in computational models.

Methodologies for Determining Strain Energy

The quantification of this compound's strain energy relies on sophisticated experimental and computational protocols.

Experimental Protocols

A. Direct Calorimetry for Enthalpy of Isomerization

The most direct experimental method measures the heat released during the conversion of this compound to norbornadiene.

-

Objective: To directly measure the enthalpy of isomerization (ΔH_isom), which represents a major component of the total strain energy.

-

Instrumentation: A temperature-programmed calorimeter is utilized. This instrument measures the heat flow resulting from a reaction by recording the temperature difference between a sample cell and a reference cell.[7]

-

Procedure:

-

A small, sealed Pyrex ampoule containing a pure sample of this compound (either neat or in a solvent like toluene) is placed in the sample cell of the calorimeter.[7]

-

An identical, empty ampoule or one containing only the solvent is placed in the reference cell.

-

The calorimeter temperature is gradually increased.

-

As the temperature reaches the point of thermal isomerization, the this compound converts to norbornadiene, releasing heat.

-

The instrument records this exothermic event as a heat-flow curve (thermogram).[7]

-

The total heat of reaction is determined by integrating this heat-flow curve.[7]

-

Analysis of the curve's shape can also provide kinetic information, such as the activation energy (Ea) for the reaction.[7]

-

B. Synthesis of this compound for Experimental Use

The starting material for experimental analysis is typically synthesized via the photochemical isomerization of norbornadiene.

-

Objective: To produce a high-purity sample of this compound from its stable isomer, norbornadiene.

-

Procedure:

-

Norbornadiene is dissolved in a suitable solvent.

-

A photosensitizer, such as acetophenone or Michler's ketone, is added to the solution.[4][5]

-

The solution is irradiated with ultraviolet (UV) light, typically around 300 nm.[5]

-

The UV radiation excites the sensitizer, which then transfers energy to the norbornadiene molecules, inducing a [2π+2π] intramolecular cycloaddition to form this compound.

-

The resulting this compound is then purified, for example, by distillation.

-

Computational Protocols

A. Density Functional Theory (DFT) for Strain Energy Calculation

Computational chemistry provides a powerful tool for investigating the electronic structure and energetics of molecules like this compound.[2] DFT is a commonly employed method.

-

Objective: To calculate the total energy of the this compound molecule and compare it to a strain-free reference to determine the strain energy.

-

Software: Quantum chemistry software packages (e.g., Gaussian, ORCA, Spartan).

-

Procedure:

-

Geometry Optimization: An initial 3D structure of this compound is built. The software then iteratively adjusts the positions of the atoms to find the lowest energy conformation (the optimized geometry). High-level basis sets (e.g., 6-311++G(d,p)) and functionals (e.g., B3LYP) are often used for accuracy.[2][8]

-

Energy Calculation: A single-point energy calculation is performed on the optimized geometry to determine its absolute electronic energy.

-

Strain-Free Reference Calculation: The strain energy is not an absolute value but is calculated relative to a hypothetical, strain-free molecule. This is often done using a homodesmotic or isodesmic reaction scheme. For example, the energy of this compound can be compared against the energies of simple, unstrained molecules that contain the same types of bonds, also calculated at the same level of theory.

-

Strain Energy Calculation: The strain energy is the difference between the calculated energy of this compound and the sum of the energies of the strain-free reference components.

-

Isomerization Enthalpy: The enthalpy of isomerization can be calculated by subtracting the final computed energy of norbornadiene (also optimized at the same level of theory) from the energy of this compound.

-

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the key processes involved in the study of this compound.

Caption: The norbornadiene-quadricyclane energy storage and release cycle.

Caption: Workflow for computational determination of strain energy via DFT.

References

- 1. acs.org [acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modulating the thermal isomerization barriers of this compound to norbornadiene through cross-conjugative patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Molecule of the Month - May2020 (JSMol version) [chm.bris.ac.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Driving the this compound-to-norbornadiene isomerization by charge separation with perylenediimide as electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Quadricyclane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and historical development of quadricyclane, a molecule of significant interest for its unique strained structure and potential in solar energy storage.

Discovery and Early Synthesis

This compound, a highly strained tetracyclic hydrocarbon, was first synthesized in 1961 through the independent work of two research groups. George S. Hammond, Nicholas J. Turro, and Alfred Fischer at the California Institute of Technology, along with William G. Dauben and Robert L. Cargill at the University of California, Berkeley, reported the synthesis of this novel molecule by the sensitized ultraviolet irradiation of norbornadiene. In their initial publications, the compound was referred to as "quadricyclene". The fundamental transformation involves an intramolecular [2+2] photocycloaddition of norbornadiene (NBD) to form the highly strained this compound (QC). This process is reversible, with the back-conversion from this compound to norbornadiene releasing a significant amount of strain energy in the form of heat (approximately 89 kJ/mol). This characteristic has made the NBD-QC system a prime candidate for molecular solar thermal (MOST) energy storage applications.

The initial syntheses utilized photosensitizers to facilitate the conversion, as norbornadiene itself does not efficiently absorb the required UV radiation. Common sensitizers include acetophenone, benzophenone, and Michler's ketone. The choice of sensitizer can influence the reaction yield.

Evolution of Synthetic Methodologies

While the photosensitized intramolecular cycloaddition of norbornadiene remains a fundamental method for this compound synthesis, research into the NBD-QC system for solar energy storage has driven the development of more sophisticated synthetic strategies. The primary goals of these modern synthetic efforts are to:

-

Improve Solar Spectrum Match: Unsubstituted norbornadiene absorbs in the UV region, which is a small fraction of the solar spectrum. Synthesizing NBD derivatives with extended conjugation shifts the absorption to longer wavelengths, allowing for more efficient harvesting of solar energy.

-

Enhance Quantum Yield: The efficiency of the photochemical conversion from NBD to QC is a critical parameter. Molecular engineering aims to maximize this quantum yield.

-

Tune Energy Storage Density and Half-life: The amount of energy stored and the duration for which it can be stored (the half-life of the this compound derivative) are key performance metrics that can be tailored through synthetic modification.

Two primary strategies have emerged for the synthesis of functionalized norbornadiene derivatives: the Diels-Alder reaction and palladium-catalyzed cross-coupling reactions.

The Diels-Alder reaction is a powerful tool for constructing the norbornadiene scaffold. This [4+2] cycloaddition reaction typically involves the reaction of cyclopentadiene with a substituted acetylene (dienophile). By varying the substituents on the acetylene, a wide range of functionalized norbornadienes can be prepared. A significant advancement in this area is the use of in-situ cracking of dicyclopentadiene in a flow reactor, which allows for a continuous and scalable synthesis of NBD derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to synthesize more complex norbornadiene derivatives. These methods allow for the introduction of various functional groups onto a pre-existing norbornadiene scaffold, providing a high degree of modularity and control over the final molecular structure. For instance, Sonogashira coupling can be used to couple terminal alkynes with halogenated norbornadienes, leading to extended π-systems and red-shifted absorption spectra.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound and its derivatives, compiled from various studies.

| System | λonset (nm) | Quantum Yield (Φ) | Energy Storage Density (kJ/kg) | Half-life (t1/2) | Reference |

| Unsubstituted NBD/QC | <300 | ~0.05 | 96 | Years | [1] |

| Dimeric/Trimeric NBD/QC | ~365 | Up to 0.94 | Up to 559 | Up to 48.5 days | |

| Pyridine-functionalized NBD 1 | - | 0.37 | 162 | 70 days | [2] |

| Pyridine-functionalized NBD 2 | - | 0.24 | 393 | 205 days | [2] |

Table 1: Photophysical and Energy Storage Properties of Selected NBD/QC Systems.

| Reaction Type | Reactants | Catalyst/Sensitizer | Solvent | Yield | Reference |

| Photosensitized Cycloaddition | Norbornadiene | Acetophenone | Acetone | Good | [2] |

| Diels-Alder Reaction | Cyclopentadiene, Maleic Anhydride | None | Ethyl Acetate | High | [3] |

| Sonogashira Coupling | 2,3-Dibromonorbornadiene, Terminal Alkyne | Pd(PPh3)4, CuI, Et3N | THF or Toluene | Good | [4] |

Table 2: Overview of Synthetic Methods for this compound and Norbornadiene Derivatives.

Experimental Protocols

This protocol is based on the classic method for synthesizing unsubstituted this compound.

Materials:

-

Norbornadiene

-

Acetone (reagent grade, used as both solvent and sensitizer)

-

UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

-

Prepare a solution of norbornadiene in acetone. The concentration can be optimized, but a typical starting point is a 10-20% solution by volume.

-

Place the solution in the photoreactor. Ensure the setup is equipped with a cooling system to maintain a constant temperature, as the reaction can be exothermic.

-

Irradiate the solution with UV light. The reaction progress can be monitored by techniques such as NMR spectroscopy by observing the disappearance of the olefinic protons of norbornadiene and the appearance of the characteristic signals of this compound.

-

Once the conversion is complete, the acetone and any remaining unreacted norbornadiene can be removed by distillation to yield pure this compound.

This protocol describes a general procedure for the Diels-Alder reaction between cyclopentadiene and a dienophile, in this case, maleic anhydride.

Materials:

-

Dicyclopentadiene

-

Maleic anhydride

-

Ethyl acetate

-

Ligroin (or petroleum ether)

-

Distillation apparatus for cracking dicyclopentadiene

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is the dimer of cyclopentadiene and must be "cracked" back to the monomer before use. This is achieved by heating the dimer to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. ~41 °C) by fractional distillation. The freshly prepared cyclopentadiene should be kept cold and used promptly as it will dimerize back over time.

-

In a flask, dissolve maleic anhydride in ethyl acetate.

-

Add ligroin to the solution.

-

Slowly add the freshly prepared cyclopentadiene to the solution. The reaction is exothermic and may cause brief boiling.

-

Allow the mixture to cool to room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate as a white solid.

-

The solid product can be collected by filtration and washed with a cold solvent to remove any impurities.

This protocol outlines a general procedure for the Sonogashira coupling of a halogenated norbornadiene with a terminal alkyne.

Materials:

-

Halogenated norbornadiene (e.g., 2,3-dibromonorbornadiene)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, Et3N)

-

Anhydrous solvent (e.g., THF or toluene)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add the halogenated norbornadiene, the palladium catalyst, and CuI.

-

Add the anhydrous solvent, followed by the amine base.

-

Finally, add the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically worked up by filtering off the catalyst and salts, followed by extraction and purification of the product by column chromatography.

Visualizations

References

An In-depth Technical Guide to the Quadricyclane-Norbornadiene Isomerization Mechanism for Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible isomerization between norbornadiene (NBD) and quadricyclane (QC) represents a cornerstone of molecular solar thermal (MOST) energy storage systems and has garnered significant interest for applications in targeted drug delivery and bioorthogonal chemistry. This technical guide provides a comprehensive overview of the core mechanisms governing this transformation. It details the photochemical, thermal, and catalytic pathways of isomerization, presenting key quantitative data in a structured format for comparative analysis. Furthermore, this document outlines detailed experimental protocols for the synthesis of NBD derivatives, photoisomerization, back-conversion, and quantum yield determination. Visual representations of the isomerization pathways and experimental workflows are provided using Graphviz DOT language to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of the NBD-QC system.

Introduction

The interconversion of norbornadiene (NBD), a bicyclic diene, and its highly strained valence isomer, this compound (QC), is a remarkable example of a molecular photoswitch.[1] This process, a [2+2] intramolecular cycloaddition, allows for the absorption and storage of solar energy in the form of chemical strain within the QC molecule, which can later be released as heat on demand.[2][3] This unique characteristic has positioned the NBD-QC system as a leading candidate for the development of MOST systems.[4][5]

Beyond energy storage, the strained cage-like structure of this compound has found applications in other advanced fields. Its high reactivity in controlled release mechanisms makes it a molecule of interest for targeted drug delivery systems. Moreover, the unique reactivity of the strained bonds in this compound has been harnessed in bioorthogonal chemistry, enabling specific labeling of biomolecules in complex biological environments.

This guide will delve into the fundamental mechanisms of the NBD-QC isomerization, providing the necessary technical details for researchers to understand, replicate, and innovate upon this versatile chemical system.

The Isomerization Mechanism: A Multi-faceted Transformation

The isomerization between NBD and QC can be initiated through photochemical, thermal, or catalytic means, each proceeding through distinct mechanistic pathways.

Photochemical Isomerization: Norbornadiene to this compound

The forward reaction, the conversion of NBD to QC, is a photochemically driven process. Upon absorption of ultraviolet (UV) light, the NBD molecule is promoted to an electronically excited state.[6] This excitation disrupts the π-electron system of the two double bonds, facilitating an intramolecular [2+2] cycloaddition to form the strained cage structure of QC.[4] The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which represents the number of QC molecules formed per photon absorbed. For unsubstituted NBD, the quantum yield is modest, but it can be significantly enhanced by the strategic placement of electron-donating and electron-accepting substituents on the NBD scaffold.[6] These "push-pull" systems can red-shift the absorption spectrum of NBD, allowing for the utilization of a broader range of the solar spectrum.[7]

Back-Isomerization: this compound to Norbornadiene

The release of the stored energy is achieved through the back-isomerization of QC to NBD. This process can be triggered in several ways:

-

Thermal Back-Isomerization: The strained QC molecule can revert to the more stable NBD isomer upon heating. This process is a concerted, asynchronous, retro-[2+2] cycloaddition that proceeds through a transition state with significant diradical character.[8] The rate of this thermal decay is dependent on the energy barrier of the reaction and is a critical parameter for long-term energy storage. The half-life (t½) of the QC isomer, which is the time it takes for half of the QC molecules to revert to NBD at a given temperature, is a key metric of its stability.[8]

-

Catalytic Back-Isomerization: The energy barrier for the QC to NBD conversion can be significantly lowered in the presence of a suitable catalyst.[9] Transition metal complexes, particularly those containing cobalt, have shown high efficacy in catalyzing this reaction, allowing for rapid energy release at or near room temperature.[9] The mechanism often involves the interaction of the catalyst with the strained C-C bonds of the this compound, facilitating their cleavage and the reformation of the diene system of norbornadiene.

-

Photochemical Back-Isomerization: In some specifically designed NBD-QC systems, the back-reaction can also be triggered by light, often of a different wavelength than that used for the forward reaction. This allows for a fully light-controlled switching cycle.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the isomerization of various norbornadiene derivatives, providing a basis for comparison and selection for specific applications.

| Norbornadiene Derivative | λmax (nm) | Quantum Yield (ΦNBD→QC) | Energy Storage Density (kJ/kg) | Half-life (t½) of QC | Reference(s) |

| Unsubstituted NBD | 200-230 | ~5% | 970 | 8346 years at 300 K | [4][5] |

| 2-cyano-3-phenyl-NBD | 308-311 | 24-37% | 162-393 | 70-205 days | [6] |

| Donor-Acceptor Substituted NBDs | 416-595 | 15-57% | - | - | [7] |

| Dimeric NBD systems | up to 410 | up to 94% | - | - | [11] |

Table 1: Photochemical and Energy Storage Properties of Selected Norbornadiene Derivatives.

| This compound Derivative | Back-Isomerization Method | Catalyst/Conditions | Key Findings | Reference(s) |

| Unsubstituted QC | Thermal | 140 °C | Half-life of 14 hours | [5] |

| QC with cyano and phenyl groups | Thermal | 25 °C | Half-lives of 70-205 days | [6] |

| Substituted QC | Catalytic | [Fe3O4-CoSalphen] nanoparticles | Quantitative back-conversion at room temperature | [9] |

| Substituted QC on Ni(111) | Catalytic (Surface) | Ni(111) surface | Isomerization between 175 and 260 K | [12] |

Table 2: Back-Isomerization Characteristics of Selected this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative substituted norbornadiene, its photoisomerization to this compound, the monitoring of the back-isomerization, and the determination of the photoisomerization quantum yield.

Synthesis of 2-cyano-3-phenyl-norbornadiene

This procedure is adapted from established Diels-Alder cycloaddition methods.

Materials:

-

3-phenylpropiolonitrile

-

Dicyclopentadiene

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Cracking of Dicyclopentadiene: In a well-ventilated fume hood, place dicyclopentadiene in a distillation apparatus. Heat the dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will produce cyclopentadiene monomer, which is then distilled and collected in a flask cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.

-

Diels-Alder Reaction: In a round-bottom flask, dissolve 3-phenylpropiolonitrile in anhydrous toluene. Add a stoichiometric excess of freshly cracked cyclopentadiene to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-cyano-3-phenyl-norbornadiene.

-

Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Photoisomerization of Norbornadiene to this compound

Materials:

-

Synthesized norbornadiene derivative

-

An appropriate solvent (e.g., acetonitrile, toluene)

-

Quartz cuvette or NMR tube

-

UV LED lamp with a specific wavelength (e.g., 340 nm, 365 nm)[6]

-

UV-Vis spectrophotometer or NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the norbornadiene derivative in the chosen solvent in a quartz cuvette (for UV-Vis monitoring) or a quartz NMR tube (for NMR monitoring). The concentration should be adjusted to have an absorbance of approximately 1 at the irradiation wavelength.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum or 1H NMR spectrum of the NBD solution.

-

Irradiation: Irradiate the sample with the UV LED lamp at a fixed distance. For kinetic studies, irradiate for specific time intervals.

-

Monitoring the Conversion: After each irradiation interval, record the UV-Vis or NMR spectrum. The conversion to this compound can be monitored by the decrease in the characteristic absorbance of the norbornadiene chromophore or by the appearance of new peaks corresponding to the this compound protons in the NMR spectrum.[6][13][14][15]

-

Quantitative Analysis: The percentage of conversion can be calculated from the change in absorbance at a specific wavelength or by integrating the respective proton signals in the 1H NMR spectrum.

Thermal Back-Isomerization of this compound to Norbornadiene

Materials:

-

Solution of the this compound derivative (prepared as in 4.2)

-

Thermostated cuvette holder for a UV-Vis spectrophotometer or a temperature-controlled NMR probe

-

Heating block or water bath

Procedure:

-

Sample Preparation: Use the solution of the this compound derivative generated from the photoisomerization experiment.

-

Heating: Place the cuvette or NMR tube in the thermostated holder or heating block set to a desired temperature (e.g., 60 °C, 80 °C).

-

Kinetic Monitoring: Record the UV-Vis or NMR spectrum at regular time intervals as the sample is heated. The back-conversion to norbornadiene is observed by the reappearance of the NBD absorption band or the corresponding NMR signals.

-

Data Analysis: Plot the concentration of the this compound (or the absorbance at a wavelength where only QC absorbs) versus time. The data can be fitted to a first-order kinetic model to determine the rate constant and the half-life of the thermal back-isomerization.

Determination of Photoisomerization Quantum Yield

The quantum yield is determined using a chemical actinometer, such as potassium ferrioxalate, to measure the photon flux of the light source.[16][17][18][19][20]

Materials:

-

Potassium ferrioxalate solution (actinometer)

-

1,10-phenanthroline solution

-

Buffer solution (e.g., sodium acetate)

-

Solution of the norbornadiene derivative

-

UV-Vis spectrophotometer

-

Identical quartz cuvettes

-

UV LED lamp

Procedure:

-

Actinometry (Photon Flux Measurement):

-

Fill a quartz cuvette with the potassium ferrioxalate solution and irradiate it with the UV LED for a specific time, ensuring that the conversion is kept low (<10%).

-

In the dark, add the 1,10-phenanthroline solution and buffer to an aliquot of the irradiated solution to form a colored complex with the Fe2+ ions produced.

-

Measure the absorbance of the complex at its λmax (~510 nm).

-

Calculate the moles of Fe2+ formed using the Beer-Lambert law and the known molar absorptivity of the complex.

-

Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (moles of photons per unit time) of the light source.

-

-

Sample Irradiation:

-

Fill an identical quartz cuvette with the norbornadiene solution of known concentration and irradiate it under the exact same conditions (distance, time) as the actinometer.

-

-

Analysis of Photoconversion:

-

Determine the number of moles of norbornadiene that have been converted to this compound using UV-Vis or NMR spectroscopy as described in section 4.2.

-

-

Quantum Yield Calculation:

-

The quantum yield (Φ) is calculated using the following formula: Φ = (moles of NBD reacted) / (moles of photons absorbed)

-

The moles of photons absorbed can be determined from the photon flux and the fraction of light absorbed by the sample.

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the core isomerization pathways and a typical experimental workflow.

Caption: The core mechanism of the reversible isomerization between norbornadiene (NBD) and this compound (QC).

Caption: A typical experimental workflow for studying the NBD-QC isomerization.

Applications in Drug Development

The unique properties of the NBD-QC system offer intriguing possibilities in the realm of drug development.

-

Controlled Drug Release: The stored strain energy in this compound can be harnessed to trigger the release of a therapeutic agent. A drug molecule can be caged within a this compound-containing structure, rendering it inactive. Upon a specific stimulus (e.g., a localized catalyst or a change in the microenvironment that promotes thermal decay), the QC isomerizes to NBD, leading to a conformational change that releases the active drug at the target site. This approach offers the potential for highly targeted and on-demand drug delivery, minimizing off-target effects.

-

Bioorthogonal Chemistry: The high strain of the this compound ring system allows it to undergo selective reactions with specific reaction partners, a process known as bioorthogonal ligation. This reactivity is orthogonal to the functional groups typically found in biological systems, meaning it does not interfere with native biochemical processes. This compound-modified biomolecules can be selectively labeled with probes for imaging or therapeutic purposes, providing a powerful tool for studying and manipulating biological systems.

Conclusion

The this compound-norbornadiene isomerization is a robust and versatile chemical transformation with significant potential in both energy storage and biomedical applications. A thorough understanding of its underlying mechanisms, coupled with precise experimental control, is crucial for harnessing its full potential. This technical guide has provided a detailed overview of the photochemical, thermal, and catalytic aspects of the isomerization, supported by quantitative data and explicit experimental protocols. The provided visualizations aim to further clarify the complex relationships within this system. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further innovation and application of the remarkable NBD-QC system.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. graphviz.org [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Multiconfigurational Calculations and Photodynamics Describe Norbornadiene Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Modulating the thermal isomerization barriers of this compound to norbornadiene through cross-conjugative patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]

- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of Quadricyclane Derivatives: An In-depth Technical Guide

Introduction

Quadricyclane, a strained, polycyclic hydrocarbon, and its derivatives have garnered significant interest in the scientific community, particularly for their potential applications in molecular solar thermal (MOST) energy storage systems.[1][2] The fundamental principle of MOST systems based on the norbornadiene (NBD)-quadricyclane (QC) couple involves the photochemical isomerization of NBD to the high-energy QC isomer upon absorption of solar energy. This stored energy can then be released on demand as heat through the reverse isomerization of QC back to NBD. The efficiency and stability of these systems are critically dependent on the molecular structure of the NBD/QC pair. Consequently, the precise synthesis and thorough characterization of novel this compound derivatives are paramount for advancing this technology.

This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of this compound derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and analysis of these unique molecules. The guide details the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and presents a compilation of spectroscopic data for representative this compound derivatives in structured tables.

Overall Workflow for Spectroscopic Characterization

The characterization of a newly synthesized this compound derivative typically follows a logical progression of spectroscopic analyses to confirm its structure, purity, and photophysical properties. The general workflow is illustrated in the diagram below.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the successful isomerization of the norbornadiene precursor and to establish the connectivity of the atoms in the this compound core.

Experimental Protocol

A general procedure for obtaining NMR spectra of this compound derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and its compatibility with any subsequent reactions.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which the chemical shifts of the sample protons and carbons are measured.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Interpretation

The key diagnostic feature in the ¹H NMR spectrum indicating the conversion of a norbornadiene to a this compound is the disappearance of the olefinic proton signals of the NBD (typically in the range of 6-7 ppm) and the appearance of signals corresponding to the cyclopropyl and cyclobutyl protons of the QC framework at higher fields.[3] Similarly, in the ¹³C NMR spectrum, the olefinic carbon signals of the NBD are replaced by the signals of the saturated carbons of the QC.

Table 1: ¹H NMR Spectroscopic Data for Representative this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| This compound | CDCl₃ | 2.01 (m, 2H), 1.49 (m, 2H), 1.15 (m, 4H) | [4] |

| QC 1 (cyano- and pyridine-functionalized) | CDCl₃ | 8.70 (ddd, J = 4.8, 1.8, 1.0 Hz, 1H), 7.94 (dt, J = 8.0, 1.0 Hz, 1H), 7.75 (td, J = 7.8, 1.8 Hz, 1H), 7.30–7.26 (m, 1H), 4.53 (m, 1H), 3.99 (m, 1H), 2.32 (dt, J = 7.0, 1.7 Hz, 1H), 2.23 (dt, J = 6.9, 1.6 Hz, 1H) | [5] |

| QC with perylenediimide | THF-d₈ | 8.62 (d, J = 8.2 Hz, 2H), 8.56 (d, J = 8.2 Hz, 2H), 8.49 (d, J = 8.2 Hz, 2H), 8.43 (d, J = 8.2 Hz, 2H), 4.20 (t, J = 7.8 Hz, 4H), 2.0-1.2 (m, 36H), 0.88 (t, J = 7.0 Hz, 6H) | [6] |

Table 2: ¹³C NMR Spectroscopic Data for Representative this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| This compound | CDCl₃ | 41.4, 32.5, 29.4, 4.9 | [7] |

| QC 1 (cyano- and pyridine-functionalized) | CDCl₃ | 170.60, 150.97, 149.67, 142.75, 141.64, 137.11, 124.23, 122.45, 117.91, 71.93, 55.70, 53.27 | [5] |

| Dicarboxylate-substituted QC | CDCl₃ | 16.6, 17.6, 28.6, 31.2, 46.4 | [7] |

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is essential for studying the photochemical properties of norbornadiene-quadricyclane systems. It is used to monitor the photoisomerization process and to determine the absorption characteristics of both the NBD and QC isomers.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the norbornadiene derivative in a UV-transparent solvent (e.g., acetonitrile, toluene, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

-

Data Acquisition (NBD): Record the UV-Vis absorption spectrum of the NBD solution using a dual-beam spectrophotometer.

-

Photoisomerization: Irradiate the solution with a UV light source (e.g., a 340 nm LED) to induce isomerization to the this compound derivative.[3] The progress of the reaction can be monitored by taking UV-Vis spectra at regular intervals.

-

Data Acquisition (QC): Once the photoisomerization is complete, as indicated by the cessation of spectral changes, record the final UV-Vis spectrum of the this compound derivative.

Data Interpretation

The conversion of a norbornadiene to a this compound is characterized by a significant change in the UV-Vis absorption spectrum. NBDs, particularly those with conjugated substituents, often exhibit strong absorption in the UV or even the visible region.[1] Upon isomerization to the corresponding QC, this conjugation is disrupted, leading to a blue-shift in the absorption spectrum and a decrease in the molar extinction coefficient at the original λₘₐₓ of the NBD.[3][8] The presence of isosbestic points during the photoisomerization indicates a clean conversion with no significant side reactions.[3]

Table 3: UV-Vis Spectroscopic Data for Representative Norbornadiene/Quadricyclane Systems

| Compound | Solvent | NBD λₘₐₓ (nm) | QC λₘₐₓ (nm) | Reference |

| NBD 1 / QC 1 | Acetonitrile | 308 | 237 | [3] |

| NBD 2 / QC 2 | Acetonitrile | 311 | 235 | [3] |

| NBD-NBD 9 / QC-QC 9 | Toluene | ~350 | ~250 | [1] |

| NBD with benzothiadiazole | Toluene | 416-595 | Not specified | [9] |

Photoisomerization Process

The photoisomerization from norbornadiene to this compound is the core principle behind their use in MOST systems. This process can be visualized as a light-induced intramolecular [2+2] cycloaddition.

Caption: The reversible photoisomerization of norbornadiene to this compound.

3. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for confirming the structural changes that occur during the NBD to QC isomerization.

Experimental Protocol

-

Sample Preparation: The sample can be prepared in various ways, depending on its physical state.

-

Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the IR region of interest. The solution is then placed in a liquid cell.

-

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of a this compound derivative will be significantly different from that of its norbornadiene precursor. The most notable change is the disappearance of the C=C stretching vibration of the NBD (typically around 1550-1650 cm⁻¹) and the appearance of characteristic vibrations associated with the strained cyclopropyl and cyclobutyl rings of the QC.

Table 4: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch (cyclopropyl) | ~3060 |

| C-H stretch (aliphatic) | ~2850-2950 |

| C-C stretch (ring) | ~1000-1200 |

Note: Specific frequencies can vary depending on the substituents.

4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound derivative and to obtain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile or thermally sensitive compounds, direct infusion techniques with soft ionization methods like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are preferred.

-

Ionization: The sample molecules are ionized in the ion source. The choice of ionization method depends on the properties of the analyte.

-

Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Interpretation

The mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which corresponds to the molecular weight of the this compound derivative. The fragmentation pattern can provide valuable structural information. For this compound and its simple derivatives, a common feature in the mass spectrum is a prominent P-1 peak (m/z = 115 for the parent compound), which arises from the loss of a single hydrogen atom.[7]

The spectroscopic characterization of this compound derivatives is a multifaceted process that relies on the synergistic use of several analytical techniques. NMR spectroscopy provides detailed structural information, UV-Vis spectroscopy is crucial for understanding the photochemical properties, IR spectroscopy confirms the presence of key functional groups and the disappearance of the olefinic bonds of the precursor, and mass spectrometry confirms the molecular weight and elemental composition. The protocols and data presented in this guide provide a solid foundation for researchers working with these fascinating and promising molecules, facilitating the development of next-generation materials for solar energy storage and other applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. research.chalmers.se [research.chalmers.se]

- 4. This compound(278-06-8) 1H NMR [m.chemicalbook.com]

- 5. Norbornadiene this compound as Multimode Photoswitches: Synergistic Light and Protonation‐Controlled Heat Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Driving the this compound-to-norbornadiene isomerization by charge separation with perylenediimide as electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Norbornadiene-Quadricyclane Photoswitches with Enhanced Solar Spectrum Match - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Solar Energy: A Technical Guide to the Photochemical Properties of Quadricyclane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental photochemical properties of quadricyclane, a highly strained, polycyclic hydrocarbon with significant potential for solar energy storage and on-demand release. This document details the core principles of the norbornadiene-quadricyclane (NBD-QC) system, its synthesis, photochemical characterization, and the methodologies for evaluating its performance.

Introduction: The Promise of Molecular Solar Thermal Energy Storage

Molecular Solar Thermal (MOST) systems offer a novel approach to harnessing and storing solar energy in the chemical bonds of photoswitchable molecules. The norbornadiene (NBD) to this compound (QC) interconversion is a leading candidate in this field. Upon absorption of UV or visible light, the less-strained NBD isomerizes to the high-energy, metastable QC isomer, effectively storing the solar energy. This energy can then be released as heat on demand through thermal or catalytic back-conversion to NBD. This closed-loop, emission-free cycle positions the NBD-QC system as a promising technology for a range of applications, from localized heating to specialized drug delivery mechanisms.

Photochemical Conversion and Energy Storage

The key photochemical event is the [2+2] cycloaddition of NBD to form QC, typically initiated by photoexcitation. This process can be achieved through direct irradiation or, more efficiently, through the use of a photosensitizer.

Photosensitization

To enhance the efficiency of the NBD to QC conversion and to shift the absorption to longer, more solar-relevant wavelengths, photosensitizers are often employed.[1] Triplet sensitizers, such as Michler's ketone and benzophenone, are commonly used to facilitate the population of the triplet excited state of NBD, which then efficiently converts to QC.

Quantitative Photochemical Properties

The efficiency of the NBD-QC system is quantified by several key parameters, including the quantum yield of photoisomerization, energy storage density, and the half-life of the this compound isomer. These properties are highly dependent on the molecular structure, and substitution on the norbornadiene framework is a common strategy to tune these characteristics for specific applications.

| Property | Unsubstituted NBD-QC | Substituted NBD-QC Derivatives | Reference |

| Quantum Yield (Φ) | ~0.5 | 0.24 - 0.94 | [2][3] |

| Energy Storage Density | ~96 kJ/mol (1.04 MJ/kg) | 162 - 393 kJ/kg | [2] |

| Absorption Max (λmax) | ~280 nm | Up to 595 nm | [4] |

| Half-life (t½) of QC | Very long (years) | Days to months | [2] |

Table 1: Comparison of key photochemical properties of unsubstituted and substituted norbornadiene-quadricyclane systems.

Thermal Back-Conversion and Energy Release

The stored energy in this compound is released as heat during its back-conversion to norbornadiene. This process can occur thermally, with the rate being highly dependent on the structure of the this compound and the surrounding environment. The half-life of the this compound isomer is a critical parameter for long-term energy storage.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of the norbornadiene-quadricyclane system.

Synthesis and Purification of this compound

Objective: To synthesize this compound from norbornadiene via photosensitized irradiation and purify the product.

Materials:

-

Norbornadiene (freshly distilled)

-

Acetone (spectroscopic grade, as sensitizer and solvent)

-

High-pressure mercury lamp or UV LED array (e.g., 300-340 nm)

-

Pyrex or quartz reaction vessel

-

Rotary evaporator

-

Distillation apparatus

-

Nitrogen or argon gas supply

-

NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

-

Prepare a solution of norbornadiene in acetone (typically 10-20% by volume) in the reaction vessel.

-

Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Irradiate the solution with the UV lamp while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath to minimize thermal back-reaction and side reactions.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy. The disappearance of the olefinic proton signals of norbornadiene and the appearance of the characteristic upfield signals of this compound indicate the conversion.[2]

-

Continue irradiation until the desired conversion is achieved (typically >95%).

-

Once the reaction is complete, remove the acetone using a rotary evaporator at low temperature and reduced pressure.

-

Purify the resulting this compound by fractional distillation under reduced pressure to separate it from any remaining norbornadiene and sensitizer.

-

Characterize the purified this compound by ¹H and ¹³C NMR spectroscopy and compare the spectra with literature data.

Determination of Photochemical Quantum Yield

Objective: To determine the quantum yield (Φ) of the norbornadiene to this compound photoisomerization using chemical actinometry.

Materials:

-

Potassium ferrioxalate solution (actinometer)

-

1,10-phenanthroline solution

-

Buffer solution (e.g., sodium acetate)

-

UV-Vis spectrophotometer

-

Irradiation source (monochromatic or narrow-band)

-

Quartz cuvettes

-

Solution of the norbornadiene derivative in a suitable solvent (e.g., acetonitrile)

Procedure:

-

Actinometry (Photon Flux Determination):

-

Fill a quartz cuvette with the potassium ferrioxalate actinometer solution and irradiate it under the same conditions (wavelength, light intensity, geometry) as the sample.

-

At specific time intervals, take aliquots of the irradiated actinometer solution and add them to a solution containing 1,10-phenanthroline and a buffer to form the colored Fe²⁺-phenanthroline complex.

-

Measure the absorbance of the complex at its λmax (~510 nm) using a UV-Vis spectrophotometer.

-

Calculate the amount of Fe²⁺ formed using a pre-determined calibration curve.

-

The photon flux can be calculated from the rate of Fe²⁺ formation and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[4][5][6][7]

-

-

Sample Irradiation and Analysis:

-

Prepare a dilute solution of the norbornadiene derivative with an absorbance of < 0.1 at the irradiation wavelength to ensure uniform light absorption.

-

Irradiate the sample solution under the same conditions as the actinometer for a specific period.

-

Monitor the change in the concentration of the norbornadiene derivative using UV-Vis or ¹H NMR spectroscopy.[2][8]

-

-

Quantum Yield Calculation:

-

The quantum yield (Φ) is calculated using the following formula: Φ = (moles of NBD reacted) / (moles of photons absorbed)

-

Measurement of Energy Release by Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy of isomerization (ΔH_iso), which corresponds to the stored thermal energy, of this compound.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum DSC pans

-

Purified this compound sample

-

Inert reference material (e.g., empty sealed pan)

-

Nitrogen gas for purging

Procedure:

-

Accurately weigh a small amount (typically 1-5 mg) of the purified this compound into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with nitrogen to provide an inert atmosphere.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the back-conversion to norbornadiene.

-

An exothermic peak will be observed in the DSC thermogram, corresponding to the heat released during the isomerization.

-

Integrate the area of the exothermic peak to determine the total heat released (in Joules).

-

The enthalpy of isomerization (ΔH_iso) is calculated by dividing the total heat released by the mass of the this compound sample (in J/g or kJ/kg).[2]

Kinetic Analysis of Thermal Back-Conversion

Objective: To determine the kinetic parameters (rate constant, half-life, and activation energy) for the thermal back-conversion of this compound to norbornadiene.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Solution of purified this compound in a suitable solvent (e.g., toluene)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate at the desired temperature.

-

Monitor the change in the UV-Vis absorption spectrum over time. The absorbance of norbornadiene will increase as the back-conversion proceeds.[9]

-

Record the absorbance at the λmax of norbornadiene at regular time intervals until the reaction is complete or has reached equilibrium.

-

The concentration of norbornadiene at each time point can be calculated using the Beer-Lambert law.

-

Plot the concentration of this compound (or a function of it, e.g., ln[QC]) versus time to determine the rate constant (k) of the reaction. The reaction typically follows first-order kinetics.

-

The half-life (t½) can be calculated from the rate constant (t½ = ln(2)/k).

-

Repeat the experiment at several different temperatures to determine the activation energy (Ea) of the back-conversion using the Arrhenius equation.

Conclusion and Future Outlook

The norbornadiene-quadricyclane system represents a highly promising platform for the development of advanced solar energy storage technologies. The fundamental photochemical properties of this compound, including its high energy density and the tunability of its properties through synthetic modification, make it an attractive area of research. The detailed experimental protocols provided in this guide offer a framework for the systematic investigation and optimization of NBD-QC systems. Future research will likely focus on the development of new sensitizers for improved solar spectrum utilization, the design of novel NBD derivatives with enhanced energy storage capacities and longer half-lives, and the integration of these molecular systems into practical devices for real-world applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Norbornadiene this compound as Multimode Photoswitches: Synergistic Light and Protonation‐Controlled Heat Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering of Norbornadiene/Quadricyclane Photoswitches for Molecular Solar Thermal Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. hepatochem.com [hepatochem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tunable Photoswitching in Norbornadiene (NBD)/Quadricyclane (QC) – Fullerene Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. upcommons.upc.edu [upcommons.upc.edu]

Quadricyclane: An In-Depth Technical Guide to a Strained Organic Molecule for Researchers and Drug Development Professionals

Introduction: Quadricyclane, with the IUPAC name tetracyclo[3.2.0.02,7.04,6]heptane, is a highly strained, polycyclic hydrocarbon (C₇H₈) that has garnered significant interest in various fields of chemical research.[1] Its unique molecular architecture, characterized by two three-membered rings, a four-membered ring, and two five-membered rings, results in substantial ring strain, making it a molecule with high potential energy.[2] This stored energy can be released upon isomerization to its more stable valence isomer, norbornadiene. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, structural properties, reactivity, and applications, with a particular emphasis on its role in Molecular Solar Thermal (MOST) energy storage systems.

Core Properties and Data

The high degree of strain in the this compound molecule is a direct consequence of its constrained bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°. This strain is the primary reason for its high enthalpy of formation and the substantial energy release upon its conversion to norbornadiene.

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ | [1] |

| Molar Mass | 92.14 g/mol | [1] |

| Density | 0.982 g/cm³ | [1] |

| Boiling Point | 108 °C (at 987 hPa) | [1] |

| Melting Point | -44 °C | [1] |

| Strain Energy | 78.7 kcal/mol (~329 kJ/mol) | [1][3] |

| ~400 kJ/mol | [2] | |

| 94.2 kcal/mol (~394 kJ/mol) | [4] | |

| Enthalpy of Isomerization (to Norbornadiene) | -89 kJ/mol | [5] |

Table 2: Structural Parameters of this compound

| Parameter | Value | Reference(s) |

| C-C Bond Angles | ~60° (in three-membered rings) | [2] |

| 90° (in four-membered ring) | [2] |

Note: Detailed experimental bond lengths and angles for this compound are determined through techniques like electron diffraction and computational methods.

Table 3: Kinetic and Photochemical Data for the Norbornadiene-Quadricyclane System

| Parameter | Value | Conditions | Reference(s) |

| Thermal Half-Life (t½) of this compound | 70 - 205 days (for derivatives) | Room Temperature | [6] |

| Activation Energy (Ea) for Thermal Isomerization | ~34 kcal/mol (~142 kJ/mol) | - | [7] |

| Photoisomerization Quantum Yield (Φ) (NBD → QC) | 37% and 24% (for derivatives) | 310 nm, acetonitrile | [6] |

| Up to 94% (for derivatives) | - | [8] | |

| Energy Storage Density | Up to 0.4 MJ/kg (for NBD 4 derivative) | - | [9] |

| 162 - 393 kJ/kg (for derivatives 1 and 2) | - | [8] | |

| Up to 559 kJ/kg (for oligomers) | - | [8] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the photosensitized intramolecular [2+2] cycloaddition of its valence isomer, norbornadiene.[5] This reaction is typically carried out by irradiating a solution of norbornadiene in the presence of a triplet sensitizer.

Caption: Workflow for the photosensitized synthesis of this compound from norbornadiene.

Experimental Protocol: Photosensitized Synthesis of this compound

Materials:

-

Norbornadiene (freshly distilled for higher yields)[5]

-

Solvent (e.g., acetone, benzene)[1]

-

UV lamp (e.g., medium-pressure mercury lamp) with a Pyrex filter (to filter out short-wavelength UV)

-

Reaction vessel (e.g., quartz or Pyrex flask)

-

Nitrogen source for inert atmosphere

Procedure:

-

Prepare a solution of norbornadiene and the chosen sensitizer in the selected solvent. A typical concentration would be a 0.1-1 M solution of norbornadiene with a catalytic amount of the sensitizer.

-

Transfer the solution to the photoreactor vessel.

-

Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the sensitizer.

-

Irradiate the solution with the UV lamp while maintaining a constant temperature, often near room temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the olefinic protons of norbornadiene and the appearance of the characteristic signals of this compound.[9]

-

Once the reaction is complete (typically after several hours, depending on the scale and lamp intensity), the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography to remove the sensitizer and any byproducts, yielding pure this compound.

Reactivity and Applications

The high strain energy of this compound makes it a reactive molecule that can undergo a variety of transformations, releasing significant energy in the process.

Thermal and Catalytic Isomerization to Norbornadiene

The most significant reaction of this compound is its reversion to norbornadiene. This isomerization is thermally allowed but has a high activation barrier, making this compound kinetically stable at room temperature.[7] The reversion can be triggered by heat or, more efficiently, by a variety of catalysts, including transition metal complexes.[6] This controlled release of stored energy is the cornerstone of its application in MOST systems.

Caption: The norbornadiene-quadricyclane MOST energy storage and release cycle.

Experimental Protocol: Catalytic Heat Release from this compound

Materials:

-

A solution of a this compound derivative in a suitable solvent (e.g., toluene)[6]

-

A heterogeneous catalyst (e.g., cobalt phthalocyanine on activated carbon, Co(II) porphyrin)[6][10]

-

A flow reactor or a batch reactor setup

-

Temperature sensors (thermocouples) to measure the heat release[6]

Procedure (Flow System Example):

-

A solution of the this compound derivative is prepared at a known concentration.

-

The heterogeneous catalyst is packed into a column to create a catalytic bed.

-

The this compound solution is pumped through the catalytic bed at a controlled flow rate.

-

Temperature sensors are placed before and after the catalytic bed to measure the temperature difference (ΔT) of the solution.[6]

-

The heat released during the exothermic isomerization of this compound to norbornadiene is calculated from the temperature difference, flow rate, and the heat capacity of the solution.[6]

-

The product stream, now containing norbornadiene, can be collected and potentially recharged through photoisomerization.

Cycloaddition Reactions

Due to its strained sigma bonds, this compound can participate in cycloaddition reactions, acting as a formal equivalent of a diene. It readily reacts with various dienophiles, such as activated alkynes and alkenes, in [2σ+2σ+2π] cycloadditions to form adducts.[5][11]

Caption: A simplified representation of the cycloaddition of this compound with a dienophile.

Reactions with Electrophiles

This compound can also react with electrophiles. For instance, it reacts with acetic acid to yield a mixture of nortricyclyl acetate and exo-norbornyl acetate, demonstrating the nucleophilic character of its strained C-C bonds.[5]

Applications in Drug Development and Beyond

While the primary application of this compound is in solar energy storage, its unique reactivity makes it a valuable tool in other areas:

-

High-Energy-Density Fuels: The significant energy release upon isomerization has led to research into this compound and its derivatives as potential high-energy-density fuel additives.[5]

-

Synthetic Building Block: The ability of this compound to undergo cycloaddition reactions provides a pathway to complex polycyclic structures that may be of interest in the synthesis of novel organic molecules, including potential pharmaceutical scaffolds.

-

Bioorthogonal Chemistry: The unique reactivity of this compound has been explored for bioorthogonal ligations, enabling the specific labeling of biomolecules in complex biological systems.

Conclusion

This compound stands out as a remarkable molecule due to the vast amount of energy stored within its strained chemical bonds. The reversible isomerization to norbornadiene forms the basis of a promising closed-loop system for capturing and releasing solar energy on demand. For researchers, scientists, and professionals in drug development, understanding the fundamental properties, synthesis, and reactivity of this compound opens up opportunities not only in the realm of renewable energy but also in the design of novel synthetic strategies and the creation of complex molecular architectures. The data and protocols presented in this guide offer a solid foundation for further exploration and innovation with this fascinating strained organic molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering of Norbornadiene/Quadricyclane Photoswitches for Molecular Solar Thermal Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. Design, testing and characterization of noble-metal catalysts for the heat-release reaction of a molecular solar thermal energy storage isomer pair - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00366K [pubs.rsc.org]

Exploring the Potential Energy Surface of Quadricyclane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadricyclane, a strained tetracyclic hydrocarbon, holds significant scientific interest due to its high potential energy and its facile, yet controlled, isomerization to the more stable norbornadiene. This isomerization process is a cornerstone of molecular solar thermal (MOST) energy storage systems, where solar energy is captured in the strained bonds of this compound and released as heat upon its conversion back to norbornadiene.[1][2] Understanding the intricacies of the this compound potential energy surface (PES) is paramount for designing and optimizing such systems, as well as for exploring its reactivity in other chemical transformations.

This technical guide provides an in-depth exploration of the this compound PES, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the fundamental processes involved. The content is tailored for researchers, scientists, and professionals in drug development who may leverage the unique properties of strained organic molecules.

Data Presentation: Energetics of the this compound-Norbornadiene System

The isomerization of this compound to norbornadiene is a highly exothermic process, releasing a significant amount of stored strain energy. The following tables summarize key thermodynamic and kinetic parameters from various experimental and computational studies.

Table 1: Experimental Thermodynamic and Kinetic Data for the Isomerization of Unsubstituted this compound to Norbornadiene

| Parameter | Value | Method | Reference |

| Storage Enthalpy (ΔHstorage) | 89 kJ/mol | Calorimetry | [3] |

| 101 kJ/mol | Photoisomerization Assay | [1][4] | |

| Activation Enthalpy (ΔH‡) | 138 kJ/mol (1.43 eV) | Gas-phase kinetics | [2] |

| Activation Energy (Ea) | 33 kcal/mol (138 kJ/mol) | Gas-phase kinetics | [2] |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 kcal/mol (94.1 kJ/mol) | SnCl2 promoted | [5] |

| Enthalpy of Activation (ΔH‡) | 13.9 kcal/mol (58.2 kJ/mol) | SnCl2 promoted | [5] |

| Entropy of Activation (ΔS‡) | -28.7 eu | SnCl2 promoted | [5] |

Table 2: Computationally Determined Thermodynamic and Kinetic Data for the Isomerization of Unsubstituted this compound to Norbornadiene

| Parameter | Value | Computational Method | Reference |

| Storage Energy (ΔE) | 95.5 kJ/mol | CCSD(T) | [6] |

| ~1 eV (~96.5 kJ/mol) | DFT | [1] | |

| Activation Barrier | 34 kcal/mol (142 kJ/mol) | MCQDPT2/6-31G(d,p)//MCSCF(8,8)/6-31G(d,p) | [2] |

| 226 kJ/mol (2.35 eV) | DFT-PBE | [6] | |

| 39.6 kcal/mol (165.7 kJ/mol) | DFT | [7] |

Table 3: Influence of Substituents on the Properties of the Norbornadiene-Quadricyclane System

| Substituent Pattern | Property | Value | Computational Method | Reference |

| Diaryl substitution | Storage Energy (ΔE) | Increased relative to unsubstituted | DFT | [6] |

| Donor-Acceptor substitution | Absorption Onset | Red-shifted | Experimental | [8] |

| Storage Energy (ΔE) | 114–124 kJ/mol | Experimental | ||

| Half-life of this compound | Hours to days | Experimental | ||

| 2,3-Dicyano | Isomerization Temperature | 175 - 260 K on Ni(111) | Experimental (TP-XPS) | [9] |

Experimental Protocols

Synthesis of this compound and its Derivatives

The most common laboratory synthesis of this compound involves the photosensitized intramolecular [2+2] cycloaddition of norbornadiene.[10] Substituted norbornadienes, the precursors to functionalized quadricyclanes, are typically synthesized via Diels-Alder reactions between cyclopentadiene and a substituted alkyne, or through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][11][12][13]

General Protocol for the Photosynthesis of this compound from Norbornadiene:

-

Reactant Preparation: A solution of norbornadiene in a suitable solvent (e.g., acetone, which can also act as a sensitizer) is prepared in a quartz reaction vessel.[10]

-

Sensitizer Addition: A photosensitizer, such as acetophenone or Michler's ketone, is added to the solution. The sensitizer absorbs light and transfers the energy to the norbornadiene molecule, facilitating the forbidden [2+2] cycloaddition.[10]

-